2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
Description
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-methylbenzenesulfonyl group and a sulfanyl linker to an N-(2-methoxyphenyl)acetamide moiety. This compound’s structural uniqueness lies in its pyrimidine heterocycle, which is less common in analogous compounds that often utilize triazole or other aromatic systems. The 4-methylbenzenesulfonyl group may enhance metabolic stability and influence electronic properties, while the 2-methoxyphenyl acetamide substituent could modulate solubility and receptor interactions.
Properties
IUPAC Name |
2-[4-amino-5-(4-methylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-13-7-9-14(10-8-13)30(26,27)17-11-22-20(24-19(17)21)29-12-18(25)23-15-5-3-4-6-16(15)28-2/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUSHMPCSSPKNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)SCC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from acyclic starting materials. The general synthetic route includes:
Formation of the Pyrimidine Ring: This step involves the cyclization of benzylidene acetones and ammonium thiocyanates to form the pyrimidine ring.
Substitution Reactions: Introduction of the amino group and the methylbenzenesulfonyl group onto the pyrimidine ring.
Formation of the Acetamide Moiety: This involves the reaction of the pyrimidine derivative with 2-methoxyphenyl acetic acid under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. For example, its antitrypanosomal activity may involve the inhibition of key enzymes in the parasite’s metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs from the provided evidence, focusing on structural differences and their hypothetical implications.
Table 1: Structural Comparison of Target Compound and Analogs
Structural and Functional Implications
Core Heterocycle :
- The pyrimidine core in the target compound distinguishes it from triazole-based analogs (–5). Pyrimidines are planar, aromatic systems with two nitrogen atoms, enabling π-π stacking and specific H-bonding interactions in biological targets. Triazoles, in contrast, offer a smaller ring with three nitrogens, which may favor metal coordination or alternative binding modes .
Halogens (Br, F, Cl) in analogs may enhance binding but increase toxicity risks. The 2-methoxyphenyl group in the acetamide moiety provides an electron-donating methoxy group, likely enhancing solubility compared to the sulfamoylphenyl () or butylphenyl () groups, which are more polar or hydrophobic, respectively .
Pharmacokinetic Considerations :
- The absence of halogens in the target compound may reduce off-target interactions compared to bromo- or chloro-substituted analogs (–5). However, the 4-methylbenzenesulfonyl group could increase plasma protein binding, affecting bioavailability.
Research Context and Methodological Notes
While the provided evidence lacks direct biological or crystallographic data for the target compound, the structural analysis aligns with established principles in drug design. For instance:
- SHELX software (–2) is widely used for crystallographic refinement, suggesting that structural data for such compounds could be determined using these tools.
- Substituent trends (e.g., halogenation, sulfonamide groups) are consistent with strategies to optimize binding affinity and solubility in small-molecule therapeutics .
Biological Activity
The compound 2-{[4-AMINO-5-(4-METHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The IUPAC name indicates a complex structure with multiple functional groups that contribute to its biological activity. The presence of the pyrimidine ring, sulfonyl group, and methoxyphenyl moiety suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. Research indicates that it may act as an inhibitor of certain kinases and enzymes linked to cancer proliferation and inflammatory responses.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for DNA replication in cancer cells.
- Signal Transduction Modulation : It may interfere with signaling pathways that promote cell proliferation and survival, particularly in tumor cells.
Biological Activity Assays
Various studies have evaluated the biological activity of this compound through different assays:
Antimicrobial Activity
In vitro studies have shown that derivatives similar to this compound exhibit significant antimicrobial properties against a range of bacterial strains. For instance, compounds with similar structural motifs have demonstrated inhibition of bacterial growth by disrupting cell wall synthesis or function.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes such as COX-2. This could make it a candidate for treating conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
Several studies have been conducted to further elucidate the biological effects of this compound:
-
Cancer Cell Proliferation :
- A study assessed the effect of similar pyrimidine analogs on A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell proliferation and migration .
- Another investigation focused on the synthesis and evaluation of pyrimidine derivatives as potential anti-cancer agents, highlighting their ability to induce apoptosis in cancer cell lines .
- In Vivo Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 2-{[4-amino-5-(4-methylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sequential sulfonylation, nucleophilic substitution, and amidation reactions. For example, pyrimidine sulfonylation can be achieved using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Purity validation requires HPLC (≥95% purity threshold), NMR (to confirm functional groups and connectivity), and mass spectrometry (to verify molecular weight). Thermal stability can be assessed via TGA/DSC .
Q. How can researchers conduct structural characterization to confirm the identity of this compound?
- Methodological Answer : Use a multi-spectral approach:
- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.5–8.5 ppm), sulfonamide protons (δ 3.1–3.5 ppm), and methoxy groups (δ 3.8–4.0 ppm).
- FT-IR : Identify sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O stretch at ~1650 cm⁻¹) groups.
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Q. What preliminary analyses are recommended to assess physicochemical properties relevant to biological studies?
- Methodological Answer :
- LogP : Measure hydrophobicity via reverse-phase HPLC or computational tools (e.g., ChemAxon).
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1.2–7.4) to simulate physiological conditions.
- Stability : Incubate in simulated gastric fluid (SGF) and intestinal fluid (SIF) to evaluate degradation kinetics .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this compound in enzymatic or cellular systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS for identification.
- Kinetic Studies : Perform enzyme inhibition assays (e.g., IC50 determination) using varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.
- Cellular Imaging : Apply fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Methodological Answer :
- Docking Refinement : Use ensemble docking (accounting for protein flexibility) instead of rigid receptor models.
- Free Energy Calculations : Apply MM/PBSA or MM/GBSA to improve binding affinity predictions.
- Experimental Validation : Re-test under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to minimize confounding variables .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME or ADMETlab 2.0 to forecast absorption, CYP450 interactions, and toxicity.
- QSAR Modeling : Build regression models correlating substituent electronegativity or steric bulk with bioavailability.
- MD Simulations : Simulate blood-brain barrier penetration or plasma protein binding using GROMACS .
Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of analogs of this compound?
- Methodological Answer :
- Analog Synthesis : Modify the pyrimidine ring (e.g., replace sulfonyl with carbonyl) or methoxyphenyl group (e.g., introduce halogens).
- Bioactivity Profiling : Test analogs against a panel of related enzymes (e.g., tyrosine kinases, sulfotransferases).
- Data Integration : Create a SAR table comparing substituents, IC50 values, and LogP (example below):
| Substituent Position | Modification | IC50 (nM) | LogP |
|---|---|---|---|
| Pyrimidine C4 | –NH2 → –NO2 | 120 | 2.1 |
| Benzene ring | –OCH3 → –CF3 | 45 | 3.8 |
Q. How should researchers integrate theoretical frameworks into experimental design for this compound’s application in disease models?
- Methodological Answer :
- Hypothesis-Driven Design : Link studies to established pathways (e.g., JAK-STAT for inflammatory diseases) using KEGG pathway analysis .
- Dose-Response Modeling : Apply the Hill equation to quantify efficacy thresholds in animal models.
- Multi-Omics Integration : Correlate transcriptomic/proteomic data from treated vs. control models to identify off-target effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
